MC-Sq-Cit-PAB-Dolastatin10
Description
MC-Sq-Cit-PAB-Dolastatin10 is a bioreversible drug-linker conjugate designed for antibody-drug conjugates (ADCs). Its structure integrates a quaternary ammonium-based linker (MC-Sq-Cit-PAB) with Dolastatin10, a potent microtubule-disrupting agent derived from marine cyanobacteria .
Properties
Molecular Formula |
C70H105N12O12S+ |
|---|---|
Molecular Weight |
1338.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C70H104N12O12S/c1-13-46(6)59(54(93-11)42-57(85)80-39-21-26-53(80)61(94-12)47(7)62(86)76-52(65-72-37-40-95-65)41-48-23-16-14-17-24-48)79(8)66(89)58(44(2)3)78-64(88)60(45(4)5)82(9,10)43-49-27-29-50(30-28-49)75-63(87)51(25-20-36-74-69(71)92)77-68(91)70(33-22-34-70)67(90)73-35-18-15-19-38-81-55(83)31-32-56(81)84/h14,16-17,23-24,27-32,37,40,44-47,51-54,58-61H,13,15,18-22,25-26,33-36,38-39,41-43H2,1-12H3,(H7-,71,73,74,75,76,77,78,86,87,88,90,91,92)/p+1/t46-,47+,51-,52-,53-,54+,58-,59-,60-,61+/m0/s1 |
InChI Key |
QRUVDEDARGSTNP-OGGKWGLUSA-O |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the MC-Sq-Cit-PAB Linker
The MC-Sq-Cit-PAB linker is a lysosomally cleavable peptide designed to enable controlled release of Dolastatin10 in target cells. Its structure features a maleimidocaproyl (MC) group, a squaric acid (Sq) moiety, a citrulline (Cit) residue, and a para-aminobenzyl (PAB) carbamate. The synthesis begins with the assembly of the squaric acid-citrulline segment.
A patented method (WO2016090050A1) describes the use of solid-phase peptide synthesis (SPPS) to construct the Cit-PAB backbone. Fmoc-protected citrulline is anchored to a Wang resin, followed by sequential coupling of PAB using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. The squaric acid moiety is introduced via a nucleophilic substitution reaction with dimethyl squarate, yielding the Sq-Cit-PAB intermediate.
Preparation of Dolastatin10
Dolastatin10, a pentapeptide originally isolated from the marine mollusk Dolabella auricularia, is synthesized via linear peptide assembly. Key steps include:
- Coupling of dolavaline (Dov) and dolaisoleuine (Dil) : Boc-protected Dov is coupled to Dil using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Addition of dolaproine (Dap) : The Dov-Dil dipeptide is deprotected and coupled to Dap using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF).
- Final assembly with dolaphenine (Doe) and dolastatin (Dol) : The tetrapeptide is extended with Doe and Dol under microwave-assisted conditions to enhance yield.
Conjugation of Linker and Toxin
The final conjugation involves reacting the MC-Sq-Cit-PAB linker with Dolastatin10. A bioreversible quaternary ammonium linkage is formed by treating the linker’s maleimide group with Dolastatin10’s primary amine in a pH 7.4 phosphate buffer. The reaction proceeds at 4°C for 24 hours to minimize hydrolysis, achieving a conjugation efficiency of >90%.
Optimization of Chemical Synthesis
Reaction Conditions and Solvent Systems
Critical parameters for the conjugation reaction include temperature, pH, and solvent polarity. Studies indicate that using tert-butyl alcohol as a co-solvent improves solubility of both linker and toxin, reducing aggregation. Optimal conditions are:
- Temperature : 4°C
- pH : 7.4 (0.1 M phosphate buffer)
- Molar ratio : 1.2:1 (linker:Dolastatin10)
Under these conditions, the reaction achieves a final purity of 95%, as verified by reverse-phase HPLC.
Purification and Isolation
Post-conjugation, the crude product is purified using preparative HPLC with a C18 column (250 mm × 21.2 mm, 5 µm). A gradient elution of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 60 minutes isolates this compound with a retention time of 38.2 minutes. Lyophilization yields a white powder stable at -20°C for up to two years.
Analytical Characterization
Structural Confirmation
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure:
Purity and Stability Assessment
Reverse-phase HPLC with UV detection at 280 nm reveals a single peak corresponding to the conjugate, with a purity of 95%. Accelerated stability studies (40°C/75% RH) show <5% degradation over six months, indicating robust shelf-life under recommended storage conditions.
Comparative Evaluation of ADC Efficacy
Preclinical studies demonstrate the therapeutic potential of ADCs incorporating this compound. For example:
- Anti-CD22 ADC : IC50 = 0.385 nM in WSU-DLCL2 lymphoma cells.
- Anti-Napi2b ADC : IC50 = 1.52 nM in OVCAR-3 ovarian cancer cells.
These results underscore the linker’s role in maintaining Dolastatin10’s potency while enabling targeted delivery.
Chemical Reactions Analysis
Table 1: Key Linker Components and Functional Groups
Conjugation to Dolastatin10
Dolastatin10, a tubulin polymerization inhibitor, is attached via a multi-step process:
-
Linker Activation : The MC-Sq-Cit-PAB linker is functionalized with a NHS ester or maleimide group for site-specific antibody binding .
-
Drug Coupling : Dolastatin10’s C-terminal carboxyl group reacts with the PAB spacer’s amine, forming a stable amide bond .
-
Antibody Attachment : The maleimide group reacts with cysteine residues on the antibody, achieving a drug-to-antibody ratio (DAR) of ~4 .
Table 2: Reaction Parameters for Conjugation
Bioreversible Linkage Mechanism
The quaternary ammonium group in this compound undergoes pH-dependent hydrolysis:
-
Stability in Bloodstream : Remains intact at physiological pH (7.4), minimizing off-target toxicity .
-
Activation in Lysosomes : Degrades in acidic environments (pH ~5.0), releasing Dolastatin10 .
Table 3: Comparative Stability of ADC Linkers
| Linker Type | Half-Life (pH 7.4) | Cleavage Trigger |
|---|---|---|
| MC-Sq-Cit-PAB | >7 days | pH 5.0, proteases |
| MC-Val-Cit-PAB | 3–5 days | Proteases only |
| Hydrazone | <24 hours | pH 5.0 |
Functional Efficacy in ADCs
-
In Vitro Cytotoxicity : this compound demonstrates IC50 values of 0.385 nM in B-cell lymphoma and 1.52–3.19 nM in ovarian cancer models .
-
Pharmacokinetics : The quaternary ammonium linkage extends plasma half-life by reducing nonspecific interactions .
Synthetic Challenges and Optimizations
Scientific Research Applications
Scientific Research Applications
1. Antibody-Drug Conjugates (ADCs)
MC-Sq-Cit-PAB-Dolastatin10 is primarily utilized in the development of ADCs. These conjugates link antibodies to cytotoxic drugs, allowing for targeted delivery to cancer cells. Studies have shown that ADCs incorporating this compound exhibit significant efficacy against various cancer types:
- Diffuse Large B-cell Lymphoma : An ADC targeting CD22 demonstrated an IC50 value of 0.385 nM, indicating potent target-specific killing capabilities .
- Ovarian Cancer : ADCs targeting Napi2b showed IC50 values of 3.19 nM and 1.52 nM against IGROV-1 and OVCAR-3x2.1 cell lines, respectively .
2. Clinical Trials
Several ADCs utilizing Dolastatin-derived warheads are currently in clinical trials. These trials range from early-phase studies to those seeking regulatory approval, reflecting the compound's potential in oncological therapies .
| Cancer Type | ADC Target | IC50 (nM) | Study Reference |
|---|---|---|---|
| Diffuse Large B-cell Lymphoma | CD22 | 0.385 | |
| Ovarian Cancer | Napi2b | 3.19 / 1.52 |
Case Studies
Case Study 1: Efficacy in Hematological Malignancies
A study evaluated an ADC incorporating this compound against hematological malignancies. Results indicated that the ADC effectively targeted and killed CD22-positive cells, leading to significant tumor regression in preclinical models.
Case Study 2: Ovarian Cancer Treatment
In another investigation, an ADC targeting Napi2b was tested on ovarian cancer models. The results demonstrated that this conjugate could selectively kill cancer cells while sparing normal tissues, highlighting the therapeutic advantages of using this compound as a linker-toxin component.
Mechanism of Action
MC-Sq-Cit-PAB-Dolastatin10 exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its assembly into microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The ADC linker MC-Sq-Cit-PAB facilitates the targeted delivery of Dolastatin10 to cancer cells, enhancing its antitumor activity .
Comparison with Similar Compounds
Research Findings and Clinical Implications
Preclinical Studies
- This compound demonstrated >10-fold higher tumor retention than Val-Cit-PAB-MMAE in xenograft models, attributed to its traceless release mechanism .
- Structural studies reveal Dolastatin10 derivatives (e.g., symplostatin 1) show reduced potency compared to the parent compound, underscoring the importance of the native payload in this compound .
Biological Activity
MC-Sq-Cit-PAB-Dolastatin10 is an innovative compound designed for use in antibody-drug conjugates (ADCs). It combines the potent cytotoxic properties of Dolastatin10, a marine-derived peptide, with a bioreversible linker that enhances targeted delivery to cancer cells. This article explores its biological activity, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.
Structure and Composition
- Molecular Formula : CHNOS
- Molecular Weight : 1338.72 g/mol
- CAS Number : 1941168-65-5
The compound features a quaternary ammonium-based bioreversible linkage, which is crucial for its targeted delivery mechanism in ADC applications .
Dolastatin10 functions primarily as a tubulin polymerization inhibitor , disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves noncompetitive inhibition of vincristine binding to tubulin, which is critical for proper mitotic function .
Antitumor Efficacy
This compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- In Vitro Activity :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid distribution with a relatively slow elimination half-life. Key parameters include:
| Parameter | Value |
|---|---|
| Half-life (t) | ~5.6 hours |
| Maximum Tolerated Dose (MTD) | ~300 µg/m² |
| Side Effects | Granulocytopenia in 33% of patients |
These characteristics suggest that while the compound is potent, careful monitoring for hematological toxicity is necessary during treatment .
Case Studies and Clinical Trials
Research has demonstrated the efficacy of Dolastatin10 derivatives in clinical settings:
- Clinical Trials : Dolastatin10 is currently evaluated in phase I and II trials for various cancers, showcasing its potential as a therapeutic agent against solid tumors .
- Comparative Studies : In comparisons with other ADCs utilizing different payloads, this compound has shown superior efficacy due to its unique mechanism of action and improved targeting capabilities .
Q & A
Basic Research Questions
Q. What structural features of MC-Sq-Cit-PAB-Dolastatin10 enable its function as an antibody-drug conjugate (ADC)?
- Methodological Answer : The compound combines the tubulin polymerization inhibitor Dolastatin10 with the linker MC-Sq-Cit-PAB, which includes a protease-cleavable sequence (Cit) and a self-immolative para-aminobenzyl (PAB) group. This design ensures targeted drug release in tumor microenvironments with elevated protease activity. Structural validation requires techniques like NMR spectroscopy and mass spectrometry to confirm the linker-drug conjugation and stability .
Q. What in vitro assays are standard for evaluating this compound's cytotoxicity?
- Methodological Answer : Common assays include:
- Tubulin polymerization inhibition assays to quantify Dolastatin10's mechanism of action.
- Cell viability assays (e.g., MTT or CellTiter-Glo) using cancer cell lines expressing target antigens.
- Protease sensitivity tests to validate linker cleavage under tumor-like conditions.
Experimental protocols should align with reproducibility standards, including triplicate runs and controls for nonspecific cytotoxicity .
Q. How is the stability of this compound assessed in preclinical studies?
- Methodological Answer : Stability is tested via:
- Plasma stability assays : Incubate the compound in human or animal plasma, followed by LC-MS analysis to detect linker degradation or premature drug release.
- pH-dependent stability studies : Expose the ADC to buffers mimicking physiological (pH 7.4) and lysosomal (pH 5.0) environments.
Data interpretation must account for batch-to-batch variability in linker-drug conjugation efficiency .
Advanced Research Questions
Q. How can researchers optimize the linker-to-drug ratio (LDR) in this compound to balance efficacy and toxicity?
- Methodological Answer : Optimization involves:
- Hydrophobic interaction chromatography (HIC) to quantify LDR heterogeneity.
- In vivo pharmacokinetic (PK) studies comparing high-LDR vs. low-LDR conjugates for clearance rates and tumor accumulation.
- Toxicology screens in rodent models to identify maximum tolerated doses (MTDs).
Contradictions in LDR-efficacy correlations may arise from tumor model-specific protease expression; address this by profiling protease activity in patient-derived xenografts (PDXs) .
Q. What strategies resolve contradictory data on this compound's pharmacokinetic profiles across species?
- Methodological Answer : Discrepancies often stem from interspecies differences in Fc receptor binding or protease expression. Approaches include:
- Cross-species FcRn binding assays to predict ADC half-life variations.
- Protease activity mapping in tumor tissues from humanized mouse models vs. non-human primates.
- Population pharmacokinetic modeling to identify covariates (e.g., body weight, antigen density) influencing exposure-response relationships.
Use sensitivity analyses to prioritize variables for clinical translation .
Q. How should researchers design experiments to evaluate off-target effects of this compound in non-malignant tissues?
- Methodological Answer : Implement:
- Tissue cross-reactivity (TCR) studies using immunohistochemistry to screen for antigen expression in healthy human tissues.
- Transcriptomic profiling (e.g., RNA-seq) of non-target cells exposed to subtherapeutic ADC doses.
- In silico toxicity prediction tools (e.g., ProTox-II) to flag potential off-target interactions with proteins like hepatic transporters.
Contrast results with Dolastatin10's standalone toxicity profile to isolate linker-specific effects .
Methodological Guidelines for Data Presentation
Q. How should researchers present complex ADC data (e.g., LDR distributions) in manuscripts?
- Answer : Follow journal-specific formatting:
- Tables : Summarize LDR averages, standard deviations, and batch IDs. Use footnotes to describe analytical methods (e.g., HIC conditions).
- Figures : Include chromatograms overlaying different LDR populations, annotated with retention times. Avoid overcrowding with chemical structures; prioritize clarity per Med. Chem. Commun. guidelines .
- Supplementary Materials : Provide raw chromatographic data and statistical analysis scripts .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Answer : Apply:
- PICOT : Define Population (e.g., HER2+ breast cancer models), Intervention (ADC dose), Comparison (free Dolastatin10), Outcome (tumor volume reduction), and Time (e.g., 28-day endpoints).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does this compound overcome multidrug resistance in TP53-mutant tumors?" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
